molecular formula C50H81IN2 B1147715 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide CAS No. 135367-81-6

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide

Cat. No. B1147715
M. Wt: 837.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of related quinolinium compounds often involves palladium-catalyzed reactions or photochemical cyclization methods. For example, palladium-catalyzed reactions of carbodiimide, isocyanide, and phosphite can lead to quinolinium derivatives in moderate to good yields through a one-pot procedure that includes nucleophilic attack, isocyanide insertion, and C-N coupling (Qiu, Lu, & Wu, 2013). Similarly, photoirradiation of o-alkynylaryl isocyanides in the presence of iodine allows the intramolecular cyclization of o-alkynylaryl isocyanides to afford quinolines in good yields (Mitamura & Ogawa, 2011).

Molecular Structure Analysis

The molecular structure of quinolinium derivatives can be complex, with planarity and charge transfer playing significant roles. X-ray crystallography has been used to establish structures, showing that molecules can be virtually planar and exhibit considerable charge transfer between different groups within the molecule (Nesterov et al., 1991).

Chemical Reactions and Properties

Quinolinium compounds participate in a variety of chemical reactions, including iodination/oxidation under aerobic conditions, which are useful for synthesizing biologically and medicinally important compounds (Fang, Wang, & Wang, 2019). They can also undergo electrophilic cyclization leading to highly substituted isoquinolines, which are key intermediates in the synthesis of antagonists and other biologically active molecules.

Physical Properties Analysis

The physical properties of quinolinium compounds, such as solvatochromism and fluorescence, are notable. For instance, certain quinolinium derivatives show strong solvent-polarity-dependent characteristics, exhibiting significant shifts in fluorescence in different solvents (Sahoo, Bhattacharya, & Chakravorti, 2011).

Scientific Research Applications

  • Spectral Properties and Solvatochromism : A study on a related molecule, 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide, explored its photophysics in different solvents, revealing strong solvent-polarity-dependent characteristics and notable solvatochromism, which is the change in color with solvent polarity (Sahoo, Bhattacharya, & Chakravorti, 2011).

  • Fluorescent Probes for Polymer Characterization : Another compound, 7-dialkylamino-1-methylquinolinium salts, demonstrates high fluorescence quantum yields, making them suitable as color-shifting, mobility-sensitive fluorescent probes for polymer characterization and other applications (van den Berg, Jager, & Picken, 2006).

  • Nonlinear Optical Properties : A study on various organic nonlinear optical crystals, including quinolinium-based compounds, highlighted their potential in THz photonic applications due to their high macroscopic second-order optical nonlinearity and supramolecular interactions (Lee, Jazbinsek, Hauri, & Kwon, 2016).

  • Optoelectronics and Solar Cell Applications : Research on the synthesis of cyanine dye/zinc oxide nanocomposite thin film, including quinolinium derivatives, indicated potential applications in optoelectronics and solar cells (Al‐Hossainy, Abdelaal, & El Sayed, 2021).

  • Photoinduced Electron Transfer in Langmuir–Blodgett Films : An amphiphilic styryl dye derivative was studied for its photoelectrochemistry in Langmuir–Blodgett films, showing potential for photoinduced electron transfer applications (Zheng, Li, Yu, Huang, & Wu, 2000).

properties

IUPAC Name

N,N-dihexadecyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H81N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-43-52(44-33-29-27-25-23-21-19-17-15-13-11-9-7-5-2)48-40-37-46(38-41-48)36-39-47-42-45-51(3)50-35-31-30-34-49(47)50;/h30-31,34-42,45H,4-29,32-33,43-44H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDCJVYXGTTRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C3=CC=CC=C23)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H81IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide

CAS RN

135367-81-6
Record name 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
M Fujii, K Shikatani, KI Ogura, Y Goshima… - Genes to …, 2011 - Wiley Online Library
Oxygen is essential for animals, but high concentrations of oxygen are toxic to them probably because of an increase in reactive oxygen species (ROS). Many genes are involved in the …
Number of citations: 11 onlinelibrary.wiley.com
M Take-Uchi, Y Kobayashi, KD Kimura… - Molecular biology of …, 2005 - Am Soc Cell Biol
The defecation behavior of the nematode Caenorhabditis elegans is controlled by a 45-s ultradian rhythm. An essential component of the clock that regulates the rhythm is the inositol …
Number of citations: 18 www.molbiolcell.org
H Kunitomo, Y Iino - Genes to Cells, 2008 - Wiley Online Library
Cilia and flagella play critical roles in cell motility, development and sensory perception in animals. Formation and maintenance of cilia require a conserved protein transport system …
Number of citations: 50 onlinelibrary.wiley.com
NP Callamaras - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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